molecular formula C28H44O2 B7853680 25-Hydroxy Vitamin D2

25-Hydroxy Vitamin D2

Cat. No.: B7853680
M. Wt: 412.6 g/mol
InChI Key: KJKIIUAXZGLUND-XBOLXHOYSA-N
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Description

25-Hydroxy Vitamin D2, also known as 25-hydroxyergocalciferol, is a fat-soluble steroid hormone that plays a crucial role in calcium homeostasis and bone metabolism. It is one of the primary circulating forms of Vitamin D in the human body and is derived from ergocalciferol (Vitamin D2), which is obtained from plant sources and dietary supplements. This compound is essential for maintaining healthy bones and teeth, supporting immune function, and regulating various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 25-Hydroxy Vitamin D2 is synthesized through the hydroxylation of ergocalciferol. The process involves the following steps:

    Ergocalciferol Extraction: Ergocalciferol is extracted from plant sources such as fungi and yeast.

    Hydroxylation: Ergocalciferol undergoes hydroxylation in the liver, where it is converted to this compound.

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes to enhance yield and purity. These methods include:

Chemical Reactions Analysis

Types of Reactions: 25-Hydroxy Vitamin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

25-Hydroxy Vitamin D2 has a wide range of scientific research applications, including:

Mechanism of Action

25-Hydroxy Vitamin D2 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

    25-Hydroxy Vitamin D3 (25-hydroxycholecalciferol): Derived from cholecalciferol (Vitamin D3) and has similar biological functions.

    1,25-Dihydroxy Vitamin D2 (1,25-dihydroxyergocalciferol): The active form of Vitamin D2.

    1,25-Dihydroxy Vitamin D3 (1,25-dihydroxycholecalciferol): The active form of Vitamin D3.

Uniqueness: 25-Hydroxy Vitamin D2 is unique in its origin from plant sources and its specific metabolic pathways. While both this compound and 25-Hydroxy Vitamin D3 are crucial for maintaining Vitamin D levels, 25-Hydroxy Vitamin D3 is generally considered more potent in raising and maintaining Vitamin D status in the body .

Biological Activity

25-Hydroxy Vitamin D2 (25(OH)D2), a metabolite of ergocalciferol (Vitamin D2), plays a crucial role in calcium and phosphate homeostasis, bone health, and immune function. Understanding its biological activity is essential for evaluating its effectiveness compared to other forms of vitamin D, particularly 25-hydroxy Vitamin D3 (25(OH)D3). This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of 25(OH)D2.

The biological activity of 25(OH)D2 is primarily mediated through its conversion to the active form, 1,25-dihydroxy Vitamin D2 (1,25(OH)D2), which binds to the vitamin D receptor (VDR). This binding initiates a cascade of genomic effects that regulate gene expression related to calcium absorption, bone metabolism, and immune responses. The synthesis of 1,25(OH)D2 occurs mainly in the kidneys and is regulated by parathyroid hormone (PTH) and serum calcium levels .

Comparative Efficacy: 25(OH)D2 vs. 25(OH)D3

Research indicates that while both forms of vitamin D are biologically active, there are notable differences in their efficacy:

  • Absorption and Bioavailability : Studies show that supplementation with Vitamin D3 results in higher serum levels of 25(OH)D compared to Vitamin D2. A systematic review revealed that Vitamin D3 raised serum 25(OH)D levels significantly more than Vitamin D2, especially when administered as a bolus dose .
  • Binding Affinity : The vitamin D binding protein (DBP) has a lower affinity for 25(OH)D2 compared to 25(OH)D3. This difference suggests that more free 25(OH)D2 may be available for biological activity despite its lower efficacy in raising total serum levels .

Table 1: Comparative Efficacy of this compound and D3

ParameterThis compound25-Hydroxy Vitamin D3
Serum Level IncreaseLowerHigher
Binding Affinity to DBPLowerHigher
Conversion to Active FormYesYes
Recommended SupplementationLess effectiveMore effective

Clinical Studies

Several clinical trials have evaluated the biological activity of 25(OH)D2:

  • High-Dose Comparison Study : A study administering high doses (500,000 IU) of either vitamin D2 or D3 over ten weeks found that D3 significantly increased both total and free 25(OH)D levels compared to D2. This suggests that while both forms can elevate serum levels, D3 is more effective at achieving higher concentrations .
  • Meta-Analysis on Diabetes Risk : A meta-analysis involving over 76,000 participants indicated an inverse relationship between serum levels of 25(OH)D and the risk of developing type 2 diabetes. Higher levels were associated with a reduced risk, emphasizing the importance of maintaining adequate vitamin D status for metabolic health .

Case Study: Impact on Bone Health

A longitudinal study examined the effects of dietary intake of UV-exposed mushrooms (rich in vitamin D2) on bone health among vegetarians. Participants who consumed these mushrooms showed improved bone mineral density markers, suggesting that dietary sources of vitamin D2 can positively influence skeletal health when combined with other nutrients like calcium .

Properties

IUPAC Name

(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13+/t20-,21+,24+,25-,26?,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-XBOLXHOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21343-40-8
Record name Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Hydroxy Vitamin D2
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Reactant of Route 6
25-Hydroxy Vitamin D2

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